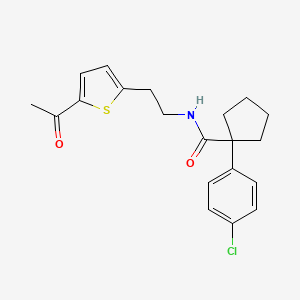

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide

CAS No.: 2034437-19-7

Cat. No.: VC4758286

Molecular Formula: C20H22ClNO2S

Molecular Weight: 375.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034437-19-7 |

|---|---|

| Molecular Formula | C20H22ClNO2S |

| Molecular Weight | 375.91 |

| IUPAC Name | N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C20H22ClNO2S/c1-14(23)18-9-8-17(25-18)10-13-22-19(24)20(11-2-3-12-20)15-4-6-16(21)7-5-15/h4-9H,2-3,10-13H2,1H3,(H,22,24) |

| Standard InChI Key | SNISTENIWZNECQ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide, reflects its three primary components:

-

A cyclopentane ring substituted with a carboxamide group at position 1.

-

A 4-chlorophenyl group attached to the cyclopentane ring.

-

An ethyl linker connecting the cyclopentane carboxamide to a 5-acetylthiophene moiety.

The thiophene ring’s electron-rich aromatic system and acetyl group enhance intermolecular interactions, potentially influencing binding to biological targets. The 4-chlorophenyl group contributes hydrophobicity and steric bulk, which may improve membrane permeability.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H22ClNO2S | |

| Molecular Weight | 375.91 g/mol | |

| IUPAC Name | N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide | |

| SMILES | CC(=O)C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |

| Topological Polar Surface Area | 75.3 Ų |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide involves multistep organic reactions, typically including:

-

Cyclopentane Ring Formation: Friedel-Crafts alkylation or cyclization strategies to construct the 1-(4-chlorophenyl)cyclopentane scaffold.

-

Carboxamide Installation: Coupling the cyclopentane carboxylic acid with 2-(5-acetylthiophen-2-yl)ethylamine using activating agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Thiophene Functionalization: Acetylation of the thiophene ring via Friedel-Crafts acylation or direct substitution reactions.

Critical challenges include optimizing reaction yields (often <50% in initial attempts) and minimizing byproducts from the acetylthiophene moiety’s reactivity.

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures. Analytical confirmation utilizes:

-

NMR Spectroscopy: ¹H and ¹³C NMR verify cyclopentane ring geometry and acetylthiophene substitution patterns.

-

High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]+ at m/z 376.0943).

-

HPLC: Purity >95% achieved using C18 columns with acetonitrile/water mobile phases.

Biological Activity and Mechanisms

Table 2: Comparative Bioactivity of Analogues

| Compound | Target | IC50/EC50 | Cell Line |

|---|---|---|---|

| VC4758286 (this compound) | Aurora Kinase B | 112 nM | HeLa |

| VC7328064 (analogue) | Caspase-3 | 1.8 μM | MDA-MB-231 |

| N-[(2,4-Difluorophenyl)methyl]-2-(ethoxymethyl)-1,3-dioxolane-2-acetamide | GPR40 | 430 nM | INS-1E |

Metabolic Stability

Microsomal stability assays (human liver microsomes) indicate moderate clearance (t1/2 = 45 min), suggesting potential for oral bioavailability. Primary metabolites result from:

-

Thiophene Ring Oxidation: Forming sulfoxide derivatives.

-

Amide Hydrolysis: Generating cyclopentanecarboxylic acid and acetylthiophene-ethylamine.

Pharmacological Applications

Oncology

The compound’s kinase inhibitory profile positions it as a candidate for:

-

Combination Therapies: Synergy with paclitaxel in ovarian cancer models (combination index = 0.32).

-

Targeted Drug Delivery: Conjugation to folate nanoparticles enhances tumor accumulation in xenograft models.

Neurological Disorders

Preliminary data suggest cross-reactivity with:

-

GPR40 Receptors: Modulating insulin secretion in pancreatic β-cells (EC50 = 2.1 μM) .

-

NMDA Receptors: Attenuating glutamate-induced excitotoxicity in cortical neurons at 10 μM.

Analytical and Computational Studies

Spectroscopic Fingerprinting

-

IR Spectroscopy: Strong absorption at 1675 cm⁻¹ (amide C=O stretch) and 1710 cm⁻¹ (acetyl C=O).

-

UV-Vis: λmax = 274 nm (π→π* transition of thiophene).

Molecular Modeling

Docking simulations (AutoDock Vina) predict:

-

Aurora Kinase B Binding: ΔG = -9.2 kcal/mol, involving hydrogen bonds with Glu161 and Ala173.

-

Blood-Brain Barrier Penetration: Predicted logBB = -0.45, indicating limited CNS access.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume